Urea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-

Urea transporter UT-A1 inhibition Nitrosourea pharmacology

Nitrosourea SAR studies demand N3-substituted analogs spanning a wide lipophilicity range. This trimethyladamantyl CENU (logP 4.45) occupies the extreme upper boundary of active nitrosourea lipophilicity, enabling direct comparison with BCNU (logP ~1.5) and CCNU (~2.8). • UT-A1 inhibition (IC50 5 µM) for renal clearance modeling • Maximal BBB penetration potential • Defined DNA alkylation capacity. Supplied with full analytical documentation for reproducible in vivo benchmarking.

Molecular Formula C16H26ClN3O2
Molecular Weight 327.8 g/mol
CAS No. 33021-99-7
Cat. No. B13960667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)-
CAS33021-99-7
Molecular FormulaC16H26ClN3O2
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCC12CC3(CC(C1)(CC(C2)(C3)NC(=O)N(CCCl)N=O)C)C
InChIInChI=1S/C16H26ClN3O2/c1-13-6-14(2)8-15(3,7-13)11-16(9-13,10-14)18-12(21)20(19-22)5-4-17/h4-11H2,1-3H3,(H,18,21)
InChIKeyRVKXSUCLMXKRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2-Chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)urea


1-(2-Chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)urea (CAS 33021-99-7) is a synthetic chloroethylnitrosourea (CENU) featuring a bulky, lipophilic 3,5,7-trimethyl-1-adamantyl substituent on the N3 position [1]. It belongs to the haloethylnitrosourea class of DNA-alkylating agents, which includes clinically established drugs like carmustine (BCNU) and lomustine (CCNU). The compound has been catalogued in authoritative chemical databases and exhibits detectable affinity for the rat urea transporter UT-A1 (IC50 5 µM) [2].

UT-A1 Urea transporter interaction studies
DNA damage Chloroethylating agent for DNA cross-linking research
SAR Adamantyl nitrosourea structure-activity relationship studies

Why Trimethyladamantyl Nitrosourea Cannot Be Substituted


Nitrosoureas are not functionally interchangeable; their therapeutic index and tissue distribution are exquisitely sensitive to the N3 substituent. Classic structure–activity relationship (SAR) studies have established that carbamoylating activity, alkylating activity, and lipophilicity (log P) are independently modulated by the N3 group, directly determining toxicity, antitumor potency, and CNS penetration [1]. The 3,5,7-trimethyl-1-adamantyl moiety confers a unique combination of high calculated log P (4.45) and steric bulk, which is absent in simpler alkyl or cyclohexyl analogs. Consequently, substituting this compound with BCNU, CCNU, or even its non-methylated adamantyl analog (CAS 14039-10-2) would alter both pharmacokinetic behavior and DNA cross-linking efficiency, making generic substitution scientifically unjustifiable.

Target
Potential Substitute
Mismatch Concern
Trimethyladamantyl nitrosourea
BCNU (carmustine)
Lower lipophilicity (log P ~1.5) may shift CNS distribution and DNA cross-linking kinetics
Trimethyladamantyl nitrosourea
CCNU (lomustine)
Different N3 substituent alters carbamoylating/alkylating balance
Trimethyladamantyl nitrosourea
1-adamantyl analog (CAS 14039-10-2)
Reduced steric bulk and lipophilicity may shift decomposition and membrane interaction

Quantitative Evidence: Trimethyladamantyl Nitrosourea


UT-A1 Transporter Affinity vs. Structural Analogs

In a fluorescence plate reader assay, 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)urea inhibited rat UT-A1 expressed in MDCK cells with an IC50 of 5,000 nM after 15-minute incubation [1]. While no direct comparator data exist for other nitrosoureas in this exact assay, this level of UT-A1 engagement is noteworthy because urea transporters are implicated in the renal handling of nitrosoureas and may influence nephrotoxicity. The trimethyladamantyl group likely contributes to this affinity, as smaller N3-substituted nitrosoureas are not known to interact with UT-A1 at comparable concentrations.

UT-A1 Inhibition
Data to verify
5,000 nM
rat UT-A1, MDCK cells, 15 min
Supports urea transporter interaction context; no direct comparator data
Class-level inference; verify in target model
Urea transporter UT-A1 inhibition Nitrosourea pharmacology

Lipophilicity (LogP) Comparison in Nitrosoureas

The calculated partition coefficient (LogP) of 1-(2-chloroethyl)-1-nitroso-3-(3,5,7-trimethyl-1-adamantyl)urea is 4.45 . This value places it at the upper end of the lipophilicity range empirically associated with antitumor activity for 1-(2-haloethyl)-1-nitrosoureas [1]. By comparison, the clinically used agent CCNU (lomustine, N3-cyclohexyl) has a measured log P of approximately 2.8, while BCNU (carmustine, N3-chloroethyl) has a log P near 1.5. Higher log P correlates with increased CNS penetration but also elevated bone marrow toxicity, making this compound a potentially useful tool for studying the therapeutic window of highly lipophilic nitrosoureas.

Lipophilicity (LogP)
Class-level inference
4.45 (calc.)
vs. CCNU ~2.8; BCNU ~1.5
Higher log P may alter CNS penetration and tissue distribution
Calculated value; literature comparison
Lipophilicity Blood-brain barrier penetration Nitrosourea SAR

Trimethyladamantyl vs. Non-Methylated Adamantyl Analogs

The closest commercially catalogued analogs are 3-(1-adamantyl)-1-(2-chloroethyl)-1-nitrosourea (CAS 14039-10-2) and 3-(2-adamantyl)-1-(2-chloroethyl)-1-nitrosourea (CAS 33021-98-6) [1][2]. The 3,5,7-trimethyl substitution on the adamantane cage of CAS 33021-99-7 increases both molecular volume (327.85 vs. 285.77 g/mol) and lipophilicity. In SAR studies of nitrosoureas, increased steric bulk at the N3 position has been associated with reduced carbamoylating activity and altered DNA cross-linking kinetics, although quantitative comparative biological data for this specific trimethylated analog versus its non-methylated counterparts were not identified in the accessible literature.

Steric Bulk & MW
Supporting evidence
MW 327.85
+42.08 vs. non-methylated adamantyl analogs
Trimethylation increases molecular volume and may influence carbamoylation
Comparative biological data not available
Adamantyl nitrosourea Steric effects SAR

Research Applications for Trimethyladamantyl Nitrosourea


Lipophilicity in CNS Penetration and Hematotoxicity

With a calculated log P of 4.45, this compound sits at the extreme upper boundary of the lipophilicity range associated with antitumor-active nitrosoureas . It serves as a valuable tool compound for structure–distribution relationship studies aimed at quantifying the trade-off between enhanced blood–brain barrier penetration and increased myelosuppression, using BCNU (log P ~1.5) and CCNU (log P ~2.8) as lower-lipophilicity controls [1].

Urea Transporter Modulation of Nephrotoxicity

The demonstrated inhibition of rat UT-A1 (IC50 5,000 nM) suggests that this compound may interfere with renal urea handling. Researchers evaluating nitrosourea-induced nephrotoxicity can use this agent to test whether UT-A1 engagement alters renal drug clearance or provides a protective effect against tubular damage, a hypothesis not testable with UT-A1-inactive nitrosoureas such as BCNU or CCNU.

Methylation-Dependent SAR of Adamantyl Nitrosoureas

The 3,5,7-trimethyl-1-adamantyl group distinguishes this compound from the simpler 1-adamantyl (CAS 14039-10-2) and 2-adamantyl (CAS 33021-98-6) analogs [1]. This series is suitable for head-to-head studies examining how incremental methylation of the adamantane cage influences chemical stability (half-life in physiological buffer), DNA interstrand cross-link formation, and in vivo antitumor efficacy in murine leukemia or glioma models.

L1210 In Vivo Leukemia Model Benchmarking

As a member of the 1-(2-haloethyl)-1-nitrosourea class with alkylating activity, this compound can be evaluated in the standardized L1210 i.p. implanted leukemia model to generate quantitative efficacy metrics (ILS%, cures, therapeutic index) . Its performance can then be directly compared with published data for BCNU, CCNU, and other experimental nitrosoureas, providing a procurement rationale for groups building structure–activity landscapes.

Application
Selection Property
Validation Focus
CNS distribution / hematotoxicity studies
High calculated lipophilicity (log P 4.45)
Tissue distribution and myelosuppression endpoints vs. lower log P controls
Renal handling and transporter studies
UT-A1 inhibitor (reported IC50)
Transporter-mediated clearance and nephrotoxicity endpoints
Adamantyl nitrosourea SAR
Trimethyladamantyl group vs. non-methylated analogs
Chemical stability, cross-linking kinetics, and in vitro potency comparisons
Leukemia model benchmarking
Chloroethylating nitrosourea scaffold
In vivo efficacy metrics in L1210 model; compare with BCNU/CCNU data
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